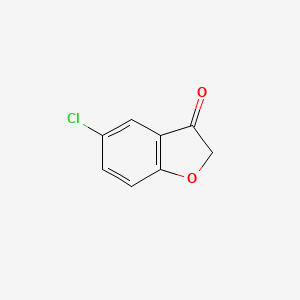

5-Chlorobenzofuran-3-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-chloro-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClO2/c9-5-1-2-8-6(3-5)7(10)4-11-8/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQCUCXUMVSGDJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30395370 | |

| Record name | 5-chlorobenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3261-05-0 | |

| Record name | 5-chlorobenzofuran-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30395370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Chlorobenzofuran-3(2H)-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction: The Benzofuranone Scaffold in Medicinal Chemistry

The benzofuran scaffold is a privileged heterocyclic system, forming the core of numerous biologically active natural products and synthetic pharmaceuticals. Its unique electronic and structural properties make it a cornerstone in medicinal chemistry. Within this class, 5-Chlorobenzofuran-3(2H)-one emerges as a particularly valuable synthetic intermediate. Its strategic placement of a chlorine atom and a reactive ketone moiety provides a versatile platform for constructing complex molecular architectures. This guide offers an in-depth exploration of 5-Chlorobenzofuran-3(2H)-one, from its fundamental properties and synthesis to its critical role as a building block in the development of novel therapeutics, particularly in the realm of neurodegenerative diseases.

Core Compound Identification and Properties

The foundational step in utilizing any chemical intermediate is a thorough understanding of its identity and physical characteristics.

CAS Number: 3261-05-0[1]

Synonyms: 5-Chloro-3(2H)-benzofuranone, 5-Chlorocoumaran-3-one

Physicochemical Properties

The properties of 5-Chlorobenzofuran-3(2H)-one are summarized in the table below. These characteristics are critical for determining appropriate reaction conditions, solvents, and storage protocols.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | Orange to pale yellow solid/crystalline powder | [1] |

| Melting Point | 117 °C | |

| Boiling Point | 304.3 °C at 760 mmHg | |

| Density | 1.428 g/cm³ | |

| Flash Point | 145.6 °C | |

| Solubility | Sparingly soluble in water. | |

| Storage | Store at 0-8°C in a dry, well-ventilated place. | [1] |

Spectroscopic Signature: Confirming Identity

Structural confirmation is paramount. The expected spectral data provides a fingerprint for verifying the identity and purity of 5-Chlorobenzofuran-3(2H)-one.

¹H NMR Spectroscopy (Predicted)

In a typical deuterated solvent like CDCl₃, the proton NMR spectrum is expected to show:

-

Aromatic Protons: Three protons in the aromatic region (approx. 7.0-7.8 ppm). Due to the chlorine at C5, one would expect a doublet for the proton at C4, a doublet of doublets for the proton at C6, and a doublet for the proton at C7. The specific coupling patterns and chemical shifts are influenced by the electron-withdrawing effects of the chlorine and the carbonyl group.

-

Methylene Protons: A singlet corresponding to the two protons of the methylene group (CH₂) at C2, typically appearing around 4.5-5.0 ppm.

¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum would be characterized by eight distinct signals:

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically around 190-200 ppm, characteristic of a ketone.

-

Aromatic Carbons: Six signals in the aromatic region (~110-160 ppm), including two quaternary carbons (one bonded to oxygen, one to chlorine) and four methine (CH) carbons.

-

Methylene Carbon (-CH₂-): One signal for the C2 carbon, expected in the range of 70-80 ppm.

Infrared (IR) Spectroscopy

The IR spectrum provides crucial information about the functional groups present:

-

C=O Stretch: A strong, sharp absorption band around 1700-1720 cm⁻¹ , indicative of the ketone carbonyl group.

-

C-O-C Stretch: A characteristic absorption for the ether linkage within the furanone ring, typically found in the 1200-1000 cm⁻¹ region.

-

Aromatic C=C Stretch: Multiple bands in the 1600-1450 cm⁻¹ region.

-

Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.

-

C-Cl Stretch: An absorption in the fingerprint region, typically between 800-600 cm⁻¹.

Mass Spectrometry (MS)

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z = 168. A characteristic isotopic pattern for a single chlorine atom would be present, showing an (M+2)⁺ peak at m/z = 170 with an intensity of approximately one-third that of the molecular ion peak.

Synthesis and Reactivity: A Versatile Chemical Hub

The utility of 5-Chlorobenzofuran-3(2H)-one stems from its accessible synthesis and the versatile reactivity of its functional groups.

Synthetic Pathway: Intramolecular Friedel-Crafts Acylation

A robust and common method for synthesizing the benzofuranone core is through an intramolecular Friedel-Crafts acylation. This pathway offers a reliable route from readily available starting materials.

Caption: Synthetic workflow for 5-Chlorobenzofuran-3(2H)-one.

Causality in Experimental Design: The synthesis begins with the conversion of 4-chlorophenoxyacetic acid to its more reactive acyl chloride. Thionyl chloride or oxalyl chloride are standard reagents for this transformation due to their efficacy and the formation of gaseous byproducts that are easily removed. The subsequent step is the critical ring-closing reaction. This is an electrophilic aromatic substitution where the newly formed acylium ion is attacked by the electron-rich aromatic ring. A strong Lewis acid catalyst, such as aluminum chloride (AlCl₃), is essential to generate the highly electrophilic acylium ion, which drives the intramolecular cyclization to form the five-membered furanone ring.[2][3][4] The reaction is typically performed in an inert solvent like dichloromethane to prevent side reactions.

Chemical Reactivity

The reactivity of 5-Chlorobenzofuran-3(2H)-one is dominated by two key features:

-

The Carbonyl Group: The ketone at the C3 position is a primary site for nucleophilic attack. It readily undergoes reactions with organometallic reagents (e.g., Grignard reagents), reducing agents, and can participate in condensation reactions with various nucleophiles.[5][6] This allows for the introduction of diverse substituents at the C3 position, a common strategy in drug design to modulate potency and selectivity.

-

The Aromatic Ring: The benzene portion of the molecule can undergo further electrophilic aromatic substitution, although the existing chloro and carbonyl groups are deactivating. The chlorine atom itself can be a site for nucleophilic aromatic substitution under specific conditions, though this is less common.

Application in Drug Discovery: A Scaffold for Neurotherapeutics

The benzofuranone core is a key pharmacophore in the development of treatments for complex neurological disorders, including Alzheimer's disease.[7][8][9][10] The primary strategy involves using compounds like 5-Chlorobenzofuran-3(2H)-one as scaffolds to build potent and selective enzyme inhibitors.

Target: Cholinesterase Inhibition for Alzheimer's Disease

A major therapeutic approach for Alzheimer's disease is to increase the levels of the neurotransmitter acetylcholine in the brain by inhibiting the enzymes that break it down: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[7][11] Benzofuranone derivatives have been extensively investigated as dual inhibitors of these enzymes.

The synthesis of these inhibitors often begins with a condensation reaction at the C2 position of the benzofuranone core.

Illustrative Experimental Protocol: Synthesis of a Benzofuranone-Pyridinium Inhibitor

The following protocol is adapted from methodologies used for synthesizing benzofuranone-based cholinesterase inhibitors and illustrates the utility of the 5-chlorobenzofuran-3-one core.[11]

-

Step 1: Knoevenagel Condensation:

-

To a solution of 5-Chlorobenzofuran-3(2H)-one (1.0 eq) in ethanol, add pyridine-4-carboxaldehyde (1.1 eq) and a catalytic amount of a base such as piperidine.

-

Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The causality here is the base-catalyzed deprotonation of the C2 methylene group, forming a nucleophilic enolate which then attacks the aldehyde. Subsequent dehydration yields the condensed product.

-

Upon completion, cool the reaction mixture to room temperature. The product often precipitates and can be collected by filtration, then washed with cold ethanol.

-

-

Step 2: Quaternization with Benzyl Halides:

-

Dissolve the product from Step 1 in a suitable solvent like acetonitrile.

-

Add an appropriate benzyl halide (e.g., benzyl bromide) (1.2 eq).

-

Heat the mixture to reflux for 8-12 hours. This is a standard Sₙ2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the benzylic carbon, displacing the halide and forming a quaternary pyridinium salt. This positively charged moiety is often crucial for anchoring the inhibitor within the active site of cholinesterase enzymes.

-

After cooling, the pyridinium salt product typically precipitates and can be isolated by filtration and recrystallized to achieve high purity.

-

Caption: Reaction workflow for potent cholinesterase inhibitors.

Target: TREK-1 Channel Inhibition for Neuroprotection

Another promising area is the development of inhibitors for the TREK-1 potassium channel. Inhibition of TREK-1 is a potential strategy to prevent neuronal cell death and achieve neuroprotection in conditions like ischemic stroke.[12][13][14][15][16] Isobenzofuran-1(3H)-one derivatives, structurally related to our title compound, have been successfully designed as potent and selective TREK-1 inhibitors, demonstrating neuroprotective effects in both in vitro and in vivo models.[12][15][16] The 5-chloro-substituted benzofuranone core serves as an excellent starting point for creating libraries of compounds to screen for activity against this important neurological target.

Conclusion and Future Outlook

5-Chlorobenzofuran-3(2H)-one is more than a simple chemical; it is a key enabler in the field of medicinal chemistry. Its straightforward synthesis via established methods like the Friedel-Crafts acylation, combined with the versatile reactivity of its ketone function, makes it an ideal scaffold for generating molecular diversity. The demonstrated success of its derivatives as potent inhibitors of crucial neurological targets like cholinesterases and TREK-1 channels underscores its importance. As researchers continue to seek multi-target-directed ligands for complex diseases like Alzheimer's, the strategic use of versatile and reliable building blocks such as 5-Chlorobenzofuran-3(2H)-one will remain indispensable in the quest for the next generation of therapeutics.

References

- 1. chemimpex.com [chemimpex.com]

- 2. benchchem.com [benchchem.com]

- 3. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]

- 4. Friedel-Crafts Acylation [organic-chemistry.org]

- 5. community.wvu.edu [community.wvu.edu]

- 6. Grignard Reagent Utilization Enables a Practical and Scalable Construction of 3-Substituted 5-Chloro-1,6-naphthyridin-4-one Derivatives [mdpi.com]

- 7. ijpsonline.com [ijpsonline.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis and biological evaluation of 3-arylbenzofuranone derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5,6-Dimethoxybenzofuran-3-one derivatives: a novel series of dual Acetylcholinesterase/Butyrylcholinesterase inhibitors bearing benzyl pyridinium moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Discovery of Isobenzofuran-1(3 H)-one Derivatives as Selective TREK-1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Discovery of an Inhibitor for the TREK-1 Channel Targeting an Intermediate Transition State of Channel Gating - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Novel potent blockers for TWIK-1/TREK-1 heterodimers as potential antidepressants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Collection - Discovery of Isobenzofuran-1(3H)âone Derivatives as Selective TREKâ1 Inhibitors with In Vitro and In Vivo Neuroprotective Effects - Journal of Medicinal Chemistry - Figshare [acs.figshare.com]

- 16. researchgate.net [researchgate.net]

Physical and chemical properties of 5-Chlorobenzofuran-3-one

<_- an="" in-depth="" technical="" guide="" to="">

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Chlorobenzofuran-3-one, also known as 5-Chlorocoumaran-3-one, is a halogenated heterocyclic compound that serves as a versatile building block in synthetic organic chemistry.[1] Its benzofuran core, featuring a reactive ketone and a strategically placed chlorine atom, makes it a valuable precursor for the synthesis of a wide array of more complex molecules, particularly in the realm of pharmaceuticals and agrochemicals.[1] This guide provides a comprehensive overview of its core physical and chemical properties, spectroscopic data, reactivity, handling procedures, and synthetic applications, designed to equip researchers with the foundational knowledge required for its effective use in the laboratory.

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline powder or solid.[1] It is sparingly soluble in water but demonstrates solubility in various organic solvents.[1] A summary of its key physical and chemical properties is presented below for quick reference.

Table 1: Core Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 3261-05-0 | [1][2][3][4] |

| Molecular Formula | C₈H₅ClO₂ | [2][3][4][5] |

| Molecular Weight | 168.58 g/mol | [2][3][4] |

| Appearance | White to light yellow crystalline powder/solid | [1] |

| Melting Point | 117 °C | [2][3] |

| Boiling Point | 304.3 °C at 760 mmHg | [2][6][3] |

| Density | 1.428 g/cm³ | [2][6][3] |

| Flash Point | 145.6 °C | [2][6][3] |

| Refractive Index | 1.601 | [2][3] |

| Storage Temperature | Room temperature; Sealed in dry conditions | [3][5] |

Spectroscopic Profile

Accurate structural elucidation is paramount in chemical synthesis. The following section details the expected spectroscopic signatures for this compound, which are critical for reaction monitoring and final product confirmation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons and the methylene protons adjacent to the carbonyl group. The aromatic protons on the chlorinated benzene ring will exhibit characteristic splitting patterns (doublets, doublet of doublets) based on their coupling with neighboring protons. The two protons of the CH₂ group on the furanone ring are diastereotopic and should appear as a singlet or two distinct doublets.

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon (typically in the range of 190-200 ppm), aromatic carbons (110-160 ppm), and the methylene carbon (around 70-80 ppm). The carbon attached to the chlorine atom will also show a characteristic shift.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present. Key expected absorptions include:

-

C=O Stretch: A strong, sharp peak around 1720-1740 cm⁻¹ is characteristic of the ketone carbonyl group in the five-membered ring.

-

C-O-C Stretch: Absorptions corresponding to the ether linkage within the furanone ring.

-

Aromatic C=C Stretch: Multiple peaks in the 1450-1600 cm⁻¹ region.

-

C-Cl Stretch: A signal in the fingerprint region, typically around 600-800 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the mass spectrum will show a molecular ion peak (M⁺) at m/z 168. Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak will be observed at m/z 170 with about one-third the intensity of the M⁺ peak.

Chemical Reactivity and Synthetic Utility

The utility of this compound as a synthetic intermediate stems from the reactivity of its core structure. The benzofuran scaffold is a common motif in a wide range of biologically active natural products and synthetic compounds.[7][8][9]

Key Reaction Sites:

-

The Carbonyl Group: The ketone at the 3-position is susceptible to nucleophilic attack, allowing for a variety of transformations such as reduction to an alcohol, Grignard reactions, and Wittig olefination.

-

The α-Methylene Group: The protons on the carbon adjacent to the carbonyl group (C2) are acidic and can be removed by a base to form an enolate. This enolate can then react with various electrophiles, enabling alkylation, acylation, and condensation reactions (e.g., aldol and Claisen condensations).

-

The Aromatic Ring: The benzene portion of the molecule can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing chloro and ether substituents.

Its role as a reactant is noted in the synthesis of 2-(2-hydroxypropan-2-yl)benzofuran-3(2H)-ones.[10] This highlights its value in creating more complex, functionalized benzofuran derivatives which are scaffolds for novel therapeutic agents.[3][9]

Caption: Reactivity pathways of this compound.

Experimental Protocols

The following protocols are representative examples of how to handle and characterize this compound in a research setting.

Protocol 4.1: Preparation of a Stock Solution for NMR Analysis

Objective: To prepare a sample of this compound for ¹H and ¹³C NMR spectroscopy.

Materials:

-

This compound

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube

-

Vial, spatula, and analytical balance

Procedure:

-

Weigh approximately 10-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., CDCl₃) to the vial.

-

Gently swirl or vortex the vial until the solid is completely dissolved. The compound should appear as a clear, colorless to pale yellow solution.

-

Using a pipette, transfer the solution into a clean, dry NMR tube.

-

Cap the NMR tube securely and wipe the exterior clean before inserting it into the NMR spectrometer.

-

Acquire the ¹H and ¹³C NMR spectra according to the instrument's standard operating procedures.

Safety, Handling, and Storage

As with any chemical reagent, proper safety precautions are essential.

Hazard Identification:

-

Harmful if swallowed.[11]

-

Causes skin irritation.[11]

-

Causes serious eye irritation.[11]

-

May cause respiratory irritation.[11]

Recommended Precautions:

-

Handling: Always handle in a well-ventilated area, preferably within a chemical fume hood.[6][12] Wear suitable personal protective equipment (PPE), including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[6][12] Avoid formation and inhalation of dust.[6][12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][5][12] Keep away from incompatible materials such as strong oxidizing agents.

-

First Aid: In case of eye contact, rinse cautiously with water for several minutes.[11] If on skin, wash off with soap and plenty of water.[6] If inhaled, move the person into fresh air.[6] If swallowed and symptoms persist, seek medical advice.

Caption: Core safety and handling workflow.

Conclusion

This compound is a key chemical intermediate with significant potential in medicinal chemistry and materials science. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is fundamental for its successful application in research and development. By adhering to proper safety and handling protocols, scientists can effectively leverage this versatile molecule to construct novel and complex chemical entities.

References

- 1. Page loading... [wap.guidechem.com]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. scbt.com [scbt.com]

- 5. This compound | 3261-05-0 [sigmaaldrich.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. Total synthesis of natural products containing benzofuran rings - RSC Advances (RSC Publishing) DOI:10.1039/C7RA03551A [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 5-Chlorobenzofuran | 23145-05-3 | Benchchem [benchchem.com]

- 10. 5-CHLORO-BENZOFURAN-3-ONE | 3261-05-0 [chemicalbook.com]

- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 12. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Chlorobenzofuran-3-one (CAS: 3261-05-0)

Executive Summary

5-Chlorobenzofuran-3-one is a halogenated heterocyclic compound of significant interest in synthetic organic chemistry. Its unique bifunctional structure, featuring a reactive ketone and a chlorinated aromatic ring, establishes it as a versatile intermediate for the construction of more complex molecular architectures. This guide provides a comprehensive technical overview of this compound, detailing its fundamental properties, a representative synthetic protocol, key reactivity patterns, and its applications as a building block, particularly in the fields of pharmaceutical and agrochemical research.[1] Analytical characterization methods and critical safety protocols are also discussed to provide a holistic resource for researchers and drug development professionals.

Core Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental characteristics is the bedrock of its effective application in research and development. This compound is a solid, typically appearing as a white to light yellow crystalline powder.[1]

Nomenclature and Chemical Identifiers

Correctly identifying a chemical entity across different databases and publications is critical for accurate data retrieval and regulatory compliance. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source(s) |

| IUPAC Name | 5-chloro-1-benzofuran-3(2H)-one | [2] |

| CAS Number | 3261-05-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₈H₅ClO₂ | [1][3][4][5][6] |

| Synonyms | 5-chlorobenzofuran-3(2H)-one, 5-Chlorocoumaran-3-one | [1][3][4][5] |

| InChI Key | QQCUCXUMVSGDJH-UHFFFAOYSA-N | [1][4] |

Structural Formula

The structural formula of this compound consists of a benzene ring fused to a furanone ring. A chlorine atom is substituted at the 5-position of the bicyclic system, and a carbonyl group is located at the 3-position. This arrangement imparts a specific electronic and steric profile that dictates its reactivity.

Physicochemical Properties

The physical properties of a compound govern its behavior in different solvents and reaction conditions, influencing choices in experimental design, from reaction setup to purification.

| Property | Value | Source(s) |

| Molecular Weight | 168.58 g/mol | [2][3][5][6] |

| Melting Point | 117 °C | [4][5] |

| Boiling Point | 304.3 °C at 760 mmHg | [3][4][5] |

| Density | 1.428 g/cm³ | [3][4][5] |

| Flash Point | 145.6 °C | [3][4][5] |

| Solubility | Sparingly soluble in water | [1] |

| Storage Temperature | 2-8°C, sealed in a dry environment | [2][5] |

Synthesis and Mechanistic Insights

The synthesis of benzofuranones often involves an intramolecular cyclization strategy. A common and effective approach is the acid-catalyzed cyclization of a phenoxyacetic acid derivative. This method is favored for its reliability and the accessibility of the starting materials.

Representative Synthetic Protocol: Acid-Catalyzed Cyclization

This protocol describes a representative synthesis starting from (4-chlorophenoxy)acetic acid. The choice of a strong dehydrating agent like polyphosphoric acid (PPA) or Eaton's reagent is crucial for driving the intramolecular Friedel-Crafts acylation to completion.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer and a reflux condenser, place (4-chlorophenoxy)acetic acid (1 equivalent).

-

Reaction Initiation: Add polyphosphoric acid (PPA) (approx. 10-15 times the weight of the starting material) to the flask. The PPA acts as both the solvent and the acid catalyst.

-

Thermal Cyclization: Heat the mixture with vigorous stirring to 100-120 °C. The causality here is that sufficient thermal energy is required to overcome the activation energy for the intramolecular electrophilic aromatic substitution. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Reaction Quench: Upon completion, cool the reaction mixture to approximately 60 °C and carefully pour it onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the crude product.

-

Isolation: Isolate the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to remove any residual acid.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure this compound.

Workflow Diagram: Synthesis of this compound

The following diagram illustrates the logical flow of the synthetic process.

Caption: Synthetic workflow for this compound production.

Chemical Reactivity and Applications in Drug Discovery

This compound's utility stems from its role as a synthon, a molecular fragment that can be strategically incorporated into a larger target molecule. It is particularly valued in the synthesis of pharmaceuticals and agrochemicals.[1]

Key Reactive Sites

-

The Carbonyl Group (C3): The ketone is susceptible to nucleophilic attack, making it a handle for reactions like aldol condensations, Grignard additions, and reductions. This allows for the introduction of diverse substituents at the adjacent C2 position.

-

The α-Methylene Group (C2): The protons on the carbon adjacent to the ketone are acidic and can be deprotonated by a suitable base to form an enolate. This enolate is a powerful nucleophile, enabling alkylation and acylation reactions at the C2 position.

-

The Aromatic Ring: While the chlorine atom is a deactivating group, the benzene ring can still undergo further electrophilic or nucleophilic aromatic substitution under specific conditions, allowing for additional functionalization.

Role as a Synthon in Medicinal Chemistry

The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in numerous biologically active compounds. This compound serves as a key starting material for derivatives that have shown potential antimicrobial and antifungal properties.[1] The chlorine atom can enhance lipophilicity and modulate the electronic properties of the final molecule, which can be critical for improving pharmacokinetic profiles and target binding affinity.

Diagram: this compound as a Synthetic Intermediate

This diagram shows how the core molecule can be elaborated into more complex derivatives.

Caption: Reactivity pathways of this compound.

Analytical Characterization and Quality Control

Confirming the identity and purity of synthesized this compound is a non-negotiable step. A combination of spectroscopic and chromatographic methods provides a self-validating system for quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene protons. The three aromatic protons will appear as multiplets in the downfield region (~7.0-7.8 ppm), with splitting patterns dictated by their ortho, meta, and para relationships. The CH₂ group at the C2 position, being adjacent to the furan oxygen and the ketone, will appear as a singlet further upfield (~4.6 ppm).

-

¹³C NMR: The carbon spectrum will show a characteristic signal for the carbonyl carbon at the C3 position significantly downfield (~190-200 ppm). Signals for the six aromatic carbons (four CH and two quaternary) and one aliphatic carbon (C2) will also be present in their expected regions.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to confirm the molecular weight. The mass spectrum should show a prominent molecular ion peak (M⁺) at m/z 168, along with an M+2 peak at m/z 170 with approximately one-third the intensity, which is the characteristic isotopic signature of a monochlorinated compound. Common fragmentation patterns would include the loss of a carbonyl group (CO) and/or a chlorine radical (Cl•).

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) are standard methods to assess purity. A purity level of 96% or higher is common for commercial-grade material.[2]

Safety, Handling, and Storage

Proper handling procedures are essential to ensure laboratory safety.

Hazard Identification

This compound is classified with specific hazards that require careful management.

| Hazard Type | GHS Statement(s) | Pictogram | Signal Word | Source |

| Acute Toxicity | H302: Harmful if swallowed | GHS07 (Exclamation Mark) | Warning | [2] |

| Skin Irritation | H315: Causes skin irritation | GHS07 (Exclamation Mark) | Warning | [2] |

| Eye Irritation | H319: Causes serious eye irritation | GHS07 (Exclamation Mark) | Warning | [2] |

Recommended Handling Procedures

-

Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[7]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[7][8]

-

Hygiene: Avoid contact with skin and eyes. Do not eat, drink, or smoke in the work area. Wash hands thoroughly after handling.[8]

Storage and Stability

To ensure the compound's integrity over time, store the container tightly sealed in a dry, cool, and well-ventilated place.[4][7] For long-term stability, refrigeration at 2-8°C is recommended.[5]

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 3261-05-0 [sigmaaldrich.com]

- 3. 5-CHLORO-BENZOFURAN-3-ONE - Safety Data Sheet [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. lookchem.com [lookchem.com]

- 6. scbt.com [scbt.com]

- 7. echemi.com [echemi.com]

- 8. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

An In-depth Technical Guide to the Synthesis of 5-Chlorobenzofuran-3-one

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 5-Chlorobenzofuran-3-one

This compound, also known as 5-chloro-3(2H)-benzofuranone, is a halogenated heterocyclic compound that serves as a crucial building block in medicinal chemistry and drug discovery.[1][2] Its rigid benzofuranone core, functionalized with a reactive ketone and a strategically placed chlorine atom, makes it a versatile intermediate for the synthesis of a wide array of more complex molecules.[1] The benzofuran scaffold itself is a privileged structure found in numerous natural products and clinically approved drugs, exhibiting a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3] The introduction of a chlorine atom at the 5-position can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity, and membrane permeability. Consequently, efficient and scalable synthetic access to this compound is of paramount importance for the development of novel therapeutics.[3]

This technical guide provides a detailed exploration of the primary and alternative synthetic pathways to this compound, offering insights into the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the different methodologies.

Primary Synthesis Pathway: A Two-Step Approach from 4-Chlorophenol

The most established and widely utilized route for the synthesis of this compound is a two-step process commencing with the readily available starting material, 4-chlorophenol. This pathway involves an initial Williamson ether synthesis to form an intermediate, 4-chlorophenoxyacetic acid, followed by an intramolecular Friedel-Crafts acylation to construct the fused furanone ring.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals the key bond disconnection in the furanone ring, leading back to the acyclic precursor, 4-chlorophenoxyacetic acid. This precursor, in turn, can be disconnected at the ether linkage, identifying 4-chlorophenol and a two-carbon electrophile as the starting materials.

Part 1: Synthesis of 4-Chlorophenoxyacetic Acid

This initial step involves the reaction of 4-chlorophenol with chloroacetic acid under basic conditions, a classic example of the Williamson ether synthesis. The strong base, typically sodium hydroxide, deprotonates the phenolic hydroxyl group to form the more nucleophilic 4-chlorophenolate anion. This anion then displaces the chloride ion from chloroacetic acid in an SN2 reaction to form the desired product.[4]

Reaction Mechanism: Williamson Ether Synthesis

Detailed Experimental Protocol: Synthesis of 4-Chlorophenoxyacetic Acid[4][5]

Materials:

-

4-Chlorophenol

-

Chloroacetic acid

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl), 6 M

-

Deionized water

-

Ethanol (for recrystallization, optional)

Equipment:

-

Round-bottom flask (50 mL or appropriate size)

-

Reflux condenser

-

Heating mantle or sand bath

-

Magnetic stirrer and stir bar

-

Beakers

-

Buchner funnel and filter flask

-

pH paper

Procedure:

-

Reaction Setup: In a 50 mL round-bottom flask, prepare a solution of sodium 4-chlorophenolate by dissolving 1.28 g (10 mmol) of 4-chlorophenol in 10 mL of an aqueous solution containing 1.0 g (25 mmol) of sodium hydroxide. To this solution, add 1.89 g (20 mmol) of chloroacetic acid.

-

Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or sand bath with constant stirring. Maintain a gentle reflux for 1 hour.[5]

-

Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool to room temperature. Once cooled, place the flask in an ice-water bath to facilitate precipitation of the product.

-

Acidification: While stirring the cold mixture, slowly add 6 M hydrochloric acid dropwise. Monitor the pH of the solution using pH paper and continue adding acid until the solution is acidic (pH ≈ 2). A white precipitate of 4-chlorophenoxyacetic acid will form.[4]

-

Isolation of Product: Collect the white precipitate by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold deionized water to remove any inorganic impurities.[5]

-

Drying and Purification: Allow the crude product to air-dry. For higher purity, the product can be recrystallized from hot water or an ethanol-water mixture. The expected yield of the crude product is typically high.

Part 2: Intramolecular Friedel-Crafts Cyclization

The second and final step is the intramolecular Friedel-Crafts acylation of 4-chlorophenoxyacetic acid to yield this compound. This reaction involves the formation of an electrophilic acylium ion (or a related activated species) which then attacks the electron-rich aromatic ring at the ortho position to the ether linkage, leading to cyclization.

Causality Behind Experimental Choices:

The choice of cyclizing agent is critical for the success of this reaction. Two primary methods are commonly employed:

-

Direct Cyclization with a Dehydrating Acid: Strong protic acids that also act as dehydrating agents, such as polyphosphoric acid (PPA) or methanesulfonic acid, can be used to directly cyclize the carboxylic acid.[6] These reagents protonate the carboxylic acid, facilitating the loss of water and formation of the electrophilic acylium ion in situ. PPA is often effective for such cyclizations, serving as both a catalyst and a solvent.[6][7]

-

Two-Step Cyclization via Acyl Chloride: A more common and often higher-yielding approach involves a two-step process. First, the carboxylic acid is converted to the more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 4-chlorophenoxyacetyl chloride is then treated with a strong Lewis acid, such as aluminum chloride (AlCl₃), to generate the acylium ion, which subsequently undergoes intramolecular electrophilic aromatic substitution.[8]

Reaction Mechanism: Friedel-Crafts Acylation

Detailed Experimental Protocol: Cyclization to this compound

This protocol describes the two-step cyclization procedure via the acyl chloride intermediate.

Materials:

-

4-Chlorophenoxyacetic acid

-

Thionyl chloride (SOCl₂) or oxalyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

Ice

-

Hydrochloric acid (concentrated)

-

Diethyl ether or ethyl acetate for extraction

Equipment:

-

Round-bottom flask with a reflux condenser and drying tube

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

Procedure:

Step 2a: Preparation of 4-Chlorophenoxyacetyl Chloride

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube, place 1.87 g (10 mmol) of 4-chlorophenoxyacetic acid. Add 5 mL of thionyl chloride (SOCl₂).

-

Reaction: Gently heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by the cessation of gas (HCl and SO₂) evolution.

-

Isolation of Acyl Chloride: After the reaction is complete, remove the excess thionyl chloride by distillation under reduced pressure. The crude 4-chlorophenoxyacetyl chloride can be used directly in the next step.

Step 2b: Intramolecular Friedel-Crafts Cyclization

-

Reaction Setup: In a separate flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), suspend 1.47 g (11 mmol) of anhydrous aluminum chloride (AlCl₃) in 20 mL of anhydrous dichloromethane (DCM). Cool the suspension in an ice bath.

-

Addition of Acyl Chloride: Dissolve the crude 4-chlorophenoxyacetyl chloride from the previous step in 10 mL of anhydrous DCM. Add this solution dropwise to the cold AlCl₃ suspension with vigorous stirring.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 1 hour, and then let it warm to room temperature and stir for an additional 2-3 hours.

-

Workup: Carefully pour the reaction mixture onto crushed ice containing a small amount of concentrated hydrochloric acid. This will hydrolyze the aluminum complexes.

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with dichloromethane or ethyl acetate (2 x 20 mL).

-

Washing and Drying: Combine the organic extracts and wash them sequentially with water, a saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or hexanes/ethyl acetate) or by column chromatography on silica gel.

Quantitative Data Summary

| Step | Starting Material | Key Reagents | Solvent | Time (h) | Temp. (°C) | Typical Yield (%) |

| 1 | 4-Chlorophenol | Chloroacetic acid, NaOH | Water | 1 | Reflux | >90 |

| 2a | 4-Chlorophenoxyacetic acid | Thionyl chloride | Neat | 1-2 | Reflux | >95 (crude) |

| 2b | 4-Chlorophenoxyacetyl chloride | Aluminum chloride | Dichloromethane | 3-4 | 0 to RT | 70-85 |

Alternative Synthesis Pathways

While the Friedel-Crafts acylation of 4-chlorophenoxyacetic acid is the most direct route, other methods for the synthesis of benzofuran-3-ones have been reported, which could potentially be adapted for the 5-chloro derivative.

Synthesis from 2-Chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one

An analogous procedure to the synthesis of 7-chlorobenzofuran-3(2H)-one can be envisioned.[9] This would involve the intramolecular cyclization of 2-chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one under basic conditions.

-

Starting Material: 4-Chlorophenol would first undergo a Friedel-Crafts acylation with chloroacetyl chloride in the presence of a Lewis acid like AlCl₃ to yield 2-chloro-1-(2-hydroxy-5-chlorophenyl)ethan-1-one.

-

Cyclization: This intermediate would then be treated with a base, such as sodium hydroxide in methanol, to effect an intramolecular SN2 reaction, where the phenoxide attacks the α-carbon, displacing the chloride and forming the furanone ring.[9]

Diazomethane-based Synthesis (Historical Context and Safety Considerations)

An older method involves the reaction of 5-chloro-2-methoxybenzoyl chloride with diazomethane.[10] This reaction proceeds through the formation of a diazoketone intermediate, which is then treated with acetic acid to induce cyclization.

-

Expertise & Experience Insight: While this method is of historical interest, the use of diazomethane is highly discouraged in modern synthetic chemistry due to its extreme toxicity and explosive nature. Safer alternatives to diazomethane, such as trimethylsilyldiazomethane or in situ generation methods, exist but still require specialized handling and precautions. For the synthesis of this compound, the Friedel-Crafts route is significantly safer and more practical for most laboratory settings.

Conclusion

The synthesis of this compound is most reliably and safely achieved through a two-step sequence starting from 4-chlorophenol. The initial Williamson ether synthesis to form 4-chlorophenoxyacetic acid is a high-yielding and straightforward reaction. The subsequent intramolecular Friedel-Crafts cyclization, particularly when proceeding via the acyl chloride intermediate, provides good yields of the target compound. The protocols detailed in this guide are robust and can be adapted for various scales, providing a solid foundation for researchers and drug development professionals who require access to this valuable synthetic intermediate. While alternative routes exist, they often involve more hazardous reagents or less direct synthetic pathways. The presented primary pathway represents the current state-of-the-art for the practical and efficient synthesis of this compound.

References

- 1. Page loading... [wap.guidechem.com]

- 2. scbt.com [scbt.com]

- 3. benchchem.com [benchchem.com]

- 4. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]

- 5. Solved S.2 Reaction p-Chlorophenoxyacetic Acid-Preparation | Chegg.com [chegg.com]

- 6. Polyphosphoric acid-promoted one-pot synthesis and neuroprotective effects of flavanones against NMDA-induced injury in PC12 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PPA-mediated C-C bond formation: a synthetic route to substituted indeno[2,1-c]quinolin-6(7H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. mjas.analis.com.my [mjas.analis.com.my]

- 10. Facile Synthesis of Mutagen X (MX): 3-Chloro-4-(dichloromethyl)-5-hydroxy-5H-furan-2-one - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data (NMR, IR, Mass Spec) for 5-Chlorobenzofuran-3-one

An In-depth Technical Guide to the Spectroscopic Characterization of 5-Chlorobenzofuran-3-one

This guide provides a comprehensive analysis of the expected spectroscopic data for this compound (CAS No: 3261-05-0), a heterocyclic compound of interest in synthetic and medicinal chemistry.[1][2] As a key building block, its unambiguous structural confirmation is paramount for researchers in drug development and materials science.[2][3] This document moves beyond a simple data repository, offering insights into the causality behind spectroscopic observations and outlining robust, self-validating protocols for data acquisition.

The molecular structure, with its unique combination of an aromatic ring, a lactone (cyclic ester), a ketone, and a halogen substituent, presents a distinct spectroscopic fingerprint. We will systematically deconstruct this fingerprint using Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Mass spectrometry is the first-line technique for determining the molecular weight and elemental composition of a compound. For this compound (C₈H₅ClO₂), Electron Ionization (EI) is a standard method that provides both the molecular ion and characteristic fragment ions, which offer clues to the molecule's structure.[4]

Rationale for Experimental Choices

High-resolution mass spectrometry (HRMS) is chosen to confirm the elemental formula (C₈H₅ClO₂) by providing a highly accurate mass measurement.[5] The presence of chlorine, with its two stable isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), is expected to produce a characteristic isotopic pattern for the molecular ion and any chlorine-containing fragments, serving as a powerful diagnostic tool.[6]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound (~1 mg/mL) is prepared in a volatile solvent such as methanol or dichloromethane.

-

Instrument Setup: A double-focusing magnetic sector or a Time-of-Flight (TOF) mass spectrometer is calibrated using a known standard (e.g., perfluorotributylamine, PFTBA).

-

Ionization: The sample is introduced into the ion source via a direct insertion probe or GC inlet. Standard EI conditions are applied, with electrons accelerated to 70 eV.[6]

-

Analysis: The mass analyzer is scanned over a range of m/z 40-300 to detect the molecular ion and all significant fragments.

-

Data Interpretation: The resulting spectrum is analyzed for the molecular ion peak (M⁺˙) and its isotopic partner (M+2). The fragmentation pattern is then rationalized to support the proposed structure.

Predicted Mass Spectrum and Fragmentation Pathway

The molecular formula C₈H₅ClO₂ gives a monoisotopic mass of 167.9978 g/mol .[2]

Table 1: Predicted High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio | Inferred Composition |

| [M]⁺˙ | 167.9978 | 169.9949 | 3:1 | C₈H₅ClO₂ |

| [M-CO]⁺˙ | 139.0029 | 141.0000 | 3:1 | C₇H₅ClO |

| [M-Cl]⁺ | 133.0289 | - | - | C₈H₅O₂ |

| [C₆H₄Cl]⁺ | 111.0053 | 113.0023 | 3:1 | C₆H₄Cl |

The fragmentation of the molecular ion is energetically driven, with cleavages occurring at weaker bonds or leading to the formation of stable ions or neutral fragments.[4] A primary fragmentation event is the characteristic loss of a neutral carbon monoxide (CO) molecule from the ketone moiety, a common pathway for cyclic ketones and lactones.

Caption: Predicted EI-MS Fragmentation Pathway for this compound.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is an indispensable tool for identifying the functional groups present in a molecule.[7] Each bond vibrates at a characteristic frequency, and absorption of IR radiation at that frequency provides evidence for the presence of that bond.

Rationale for Experimental Choices

Attenuated Total Reflectance (ATR) is the preferred technique for solid samples as it requires minimal to no sample preparation and provides high-quality, reproducible spectra. The analysis will focus on the diagnostic region (1500-4000 cm⁻¹) to identify key functional groups and the fingerprint region (<1500 cm⁻¹) to confirm the overall structure.[7]

Experimental Protocol: Fourier-Transform Infrared (FTIR-ATR) Spectroscopy

-

Background Scan: With a clean ATR crystal (typically diamond or germanium), a background spectrum is collected to account for atmospheric CO₂ and H₂O.

-

Sample Application: A small amount of solid this compound is placed onto the ATR crystal, and firm pressure is applied using a clamp to ensure good contact.

-

Spectrum Acquisition: The sample is scanned (typically 16-32 scans are co-added to improve signal-to-noise) over the range of 4000-600 cm⁻¹.

-

Data Processing: The resulting spectrum is baseline-corrected and analyzed for characteristic absorption bands.

Predicted Infrared Absorption Bands

The structure of this compound contains several IR-active functional groups whose predicted absorption frequencies are summarized below.

Table 2: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibrational Mode |

| ~3100-3000 | Medium | Aromatic C-H | Stretch |

| ~1725-1710 | Strong, Sharp | Ketone C=O | Stretch |

| ~1610, ~1480 | Medium-Strong | Aromatic C=C | Stretch[8] |

| ~1280-1200 | Strong | Aryl Ether C-O | Asymmetric Stretch |

| ~850-750 | Strong | C-Cl | Stretch |

| ~900-680 | Strong | Aromatic C-H | Out-of-plane bend |

The most prominent peak is expected to be the strong, sharp carbonyl (C=O) stretch from the ketone group.[9] The presence of both the C=O stretch and the strong aryl ether C-O stretch are highly diagnostic for the benzofuranone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy provides the most detailed information about the molecular structure, revealing the connectivity and chemical environment of every hydrogen and carbon atom.

Rationale for Experimental Choices

¹H NMR will be used to identify the number of different proton environments, their integration (ratio), and their coupling patterns (neighboring protons). ¹³C NMR will identify the number of unique carbon environments.[10][11] Deuterated chloroform (CDCl₃) is a common solvent for this type of molecule, and tetramethylsilane (TMS) will be used as the internal standard for chemical shift referencing (δ = 0.00 ppm).[12]

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in ~0.7 mL of CDCl₃ containing 0.03% TMS in a 5 mm NMR tube.

-

Instrument Tuning: The NMR spectrometer (e.g., 400 MHz) is tuned and the magnetic field is shimmed on the sample to ensure high resolution.

-

¹H NMR Acquisition: A standard one-pulse ¹H experiment is run. Key parameters include a 90° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C experiment is performed. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are used to obtain a good signal-to-noise ratio and reliable integration for quaternary carbons.[10]

-

Data Processing: The resulting Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to TMS.

Predicted ¹H NMR Spectrum

The molecule has two distinct types of protons: two methylene protons (on C2) and three aromatic protons.

Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.6 | Singlet (s) | 2H | H-2 | Methylene protons adjacent to a carbonyl and an ether oxygen. No adjacent protons to couple with. |

| ~7.7 | Doublet (d) | 1H | H-4 | Aromatic proton ortho to the carbonyl group, deshielded. Coupled to H-6 (meta coupling). |

| ~7.5 | Doublet of doublets (dd) | 1H | H-6 | Aromatic proton coupled to H-4 (meta) and H-7 (ortho). |

| ~7.0 | Doublet (d) | 1H | H-7 | Aromatic proton ortho to the ether oxygen, relatively shielded. Coupled to H-6 (ortho). |

Predicted ¹³C NMR Spectrum

The molecule has 8 carbon atoms, all in unique chemical environments, and thus should display 8 distinct signals in the proton-decoupled ¹³C NMR spectrum.

Table 4: Predicted ¹³C NMR Data (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~195 | C-3 | Ketone carbonyl carbon, highly deshielded.[13] |

| ~175 | C-7a | Quaternary carbon attached to two oxygens (lactone-like). |

| ~135 | C-5 | Aromatic carbon bonded to chlorine (inductive effect). |

| ~132 | C-3a | Quaternary aromatic carbon. |

| ~128 | C-4 | Aromatic CH carbon. |

| ~125 | C-6 | Aromatic CH carbon. |

| ~112 | C-7 | Aromatic CH carbon ortho to ether oxygen. |

| ~75 | C-2 | Methylene carbon (sp³) bonded to an oxygen atom. |

Integrated Spectroscopic Analysis Workflow

No single technique provides absolute structural proof. The true power of spectroscopic analysis lies in the integration of data from multiple orthogonal techniques. The workflow below illustrates how MS, IR, and NMR data are synthesized to build a self-validating case for the structure of this compound.

Caption: Integrated workflow for the spectroscopic confirmation of a molecule.

This integrated approach ensures trustworthiness. For example, the molecular formula from HRMS (C₈H₅ClO₂) is consistent with the functional groups seen in the IR (C=O, aromatic ring) and the number and types of signals in the ¹H and ¹³C NMR spectra. The presence of a carbonyl in the IR spectrum is validated by the characteristic downfield signal (~195 ppm) in the ¹³C NMR spectrum. Each piece of data corroborates the others, leading to an unambiguous structural assignment.

References

- 1. scbt.com [scbt.com]

- 2. Page loading... [guidechem.com]

- 3. 5-Chlorobenzofuran | 23145-05-3 | Benchchem [benchchem.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. rsc.org [rsc.org]

- 6. chemconnections.org [chemconnections.org]

- 7. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. IR Absorption Table [webspectra.chem.ucla.edu]

- 10. 13Carbon NMR [chem.ch.huji.ac.il]

- 11. researchgate.net [researchgate.net]

- 12. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0032929) [hmdb.ca]

- 13. chemguide.co.uk [chemguide.co.uk]

Reactivity of the benzofuran ring in 5-Chlorobenzofuran-3-one

An In-Depth Technical Guide to the Reactivity of the Benzofuran Ring in 5-Chlorobenzofuran-3-one

Authored by: Gemini, Senior Application Scientist

Abstract

The benzofuran nucleus is a privileged scaffold in medicinal chemistry and materials science, appearing in numerous natural products and synthetic compounds with a wide array of biological activities.[1][2][3][4] this compound, a halogenated derivative, presents a fascinating case study in heterocyclic reactivity due to the interplay of its constituent functional groups: the fused benzene and furan rings, a deactivating chloro-substituent, and an electron-withdrawing carbonyl group. This guide provides a comprehensive technical analysis of the molecule's reactivity, offering field-proven insights into its behavior in key chemical transformations. We will dissect the electronic landscape of the molecule to predict regioselectivity, detail robust experimental protocols for its derivatization, and explain the causal mechanisms behind these reactions, providing researchers and drug development professionals with a foundational understanding of this versatile chemical intermediate.

Molecular Architecture and Electronic Profile

This compound (CAS 3261-05-0) is a crystalline solid with the molecular formula C₈H₅ClO₂.[5][6] Its reactivity is not merely the sum of its parts but a complex interplay between the aromatic benzene ring, the electron-rich furan ring, and the substituents that adorn this core.

-

The Benzofuran Core: A fused heterocyclic system where the furan ring's oxygen atom influences the electronic distribution of the entire scaffold.[7]

-

C5-Chloro Group: An electron-withdrawing group via induction, which deactivates the benzene ring towards electrophilic attack. However, through resonance, its lone pairs are ortho-, para-directing.

-

C3-Carbonyl Group: A powerful electron-withdrawing group that significantly deactivates the entire ring system, particularly the furan moiety, towards electrophilic substitution. Conversely, it activates the adjacent C2 position for nucleophilic attack and condensation reactions.

This unique combination of functional groups dictates three primary zones of reactivity: the benzene ring, the furan ring (specifically the C2 position), and the C3-carbonyl group itself.

Zone 1: Reactivity of the Benzene Ring

Theoretical Basis: Electrophilic Aromatic Substitution (EAS)

Predicting the site of electrophilic attack on the benzene portion of this compound requires an analysis of the competing directing effects of the substituents.

-

Activating Group: The furan oxygen atom acts as an activating, ortho-, para-directing group for the benzene ring, enhancing electron density at positions C4 and C7.

-

Deactivating, Directing Group: The C5-chloro atom is deactivating due to its inductive effect but directs incoming electrophiles to its ortho (C4, C6) and para (not applicable) positions through resonance.

-

Deactivating Group: The C3-carbonyl group strongly deactivates the entire molecule through resonance, pulling electron density away from the benzene ring.

Synthesis of Effects: The directing effects of the furan oxygen and the chlorine atom converge on the C4 and C6 positions. Therefore, these are the most probable sites for electrophilic aromatic substitution, with C4 being potentially more favored due to reinforcement from both the oxygen and chlorine.

Experimental Protocol: Bromination of the Benzene Ring

This protocol describes a standard method for the regioselective bromination of an activated aromatic ring, adapted for the this compound scaffold. The choice of N-Bromosuccinimide (NBS) as the bromine source provides a controlled, low-concentration supply of electrophilic bromine, minimizing side reactions.

Objective: To introduce a bromine atom onto the benzene ring, likely at the C4 or C6 position.

Table 1: Reagents and Materials for Bromination

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |

| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 1.1 mmol (195.8 mg) | Brominating Agent |

| Acetic Acid | CH₃COOH | 60.05 | 10 mL | Solvent |

| Round-bottom flask (25 mL) | - | - | 1 | Reaction Vessel |

| Magnetic stirrer and stir bar | - | - | 1 | Agitation |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | Quenching/Neutralizer |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 3 x 15 mL | Extraction Solvent |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | Drying Agent |

Step-by-Step Methodology:

-

Preparation: To a 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (168.6 mg, 1.0 mmol).

-

Dissolution: Add 10 mL of glacial acetic acid to the flask and stir at room temperature until the starting material is fully dissolved.

-

Reagent Addition: Add N-Bromosuccinimide (195.8 mg, 1.1 mmol) to the solution in one portion.

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup & Quenching: Once the reaction is complete, pour the mixture into 50 mL of cold water. Carefully neutralize the solution by slowly adding saturated sodium bicarbonate until effervescence ceases.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with dichloromethane (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude solid by column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the brominated product(s).

Causality and Insights: Acetic acid is chosen as the solvent because it is polar enough to dissolve the reactants and is unreactive towards the brominating agent. The reaction is performed at room temperature to control selectivity and prevent potential over-bromination. The aqueous workup and extraction are standard procedures to remove the succinimide byproduct and residual acid before purification.

Diagram 1: Experimental Workflow for Electrophilic Bromination This diagram outlines the logical sequence of operations for the synthesis, from initial setup to the final purified product.

Caption: Workflow for the electrophilic bromination of this compound.

Zone 2: Reactivity of the Furan Ring

The C3-carbonyl group profoundly influences the furan ring's reactivity. It withdraws electron density, making electrophilic attack on the furan ring highly unfavorable. However, this same electronic pull renders the protons at the C2 position acidic and susceptible to deprotonation by a suitable base. The resulting carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions at C2.

Experimental Protocol: Knoevenagel Condensation

This protocol details the base-catalyzed condensation of this compound with an active methylene compound, malononitrile, at the C2 position. This reaction is a classic example of exploiting the acidity of the C2-protons.

Objective: To synthesize 2-(dicyanomethylene)-5-chlorobenzofuran-3(2H)-one.

Table 2: Reagents and Materials for Knoevenagel Condensation

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |

| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |

| Malononitrile | CH₂(CN)₂ | 66.06 | 1.0 mmol (66.1 mg) | Active Methylene Cmpd |

| Piperidine | C₅H₁₁N | 85.15 | Catalytic (0.1 mmol) | Base Catalyst |

| Ethanol | C₂H₅OH | 46.07 | 15 mL | Solvent |

| Round-bottom flask (50 mL) | - | - | 1 | Reaction Vessel |

| Reflux Condenser | - | - | 1 | Prevent Solvent Loss |

Step-by-Step Methodology:

-

Preparation: In a 50 mL round-bottom flask, combine this compound (168.6 mg, 1.0 mmol) and malononitrile (66.1 mg, 1.0 mmol).

-

Solvent Addition: Add 15 mL of ethanol to the flask.

-

Catalyst Addition: Add a catalytic amount of piperidine (approx. 10 µL, 0.1 mmol) to the mixture.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 2-4 hours, with stirring.

-

Crystallization: Upon completion (monitored by TLC), remove the flask from the heat source and allow it to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization of the product.

-

Isolation: Collect the precipitated solid by vacuum filtration, washing the crystals with a small amount of cold ethanol.

-

Drying: Dry the product in a vacuum oven to yield the pure condensed product.

Causality and Insights: Piperidine, a weak organic base, is sufficient to deprotonate the highly acidic malononitrile. The resulting carbanion then attacks the C2 position. The reaction is driven to completion by the formation of a stable, highly conjugated product. Ethanol is an ideal solvent as it dissolves the reactants and is compatible with the basic catalyst.

Diagram 2: Generalized Mechanism for Knoevenagel Condensation This diagram illustrates the key mechanistic steps of the base-catalyzed condensation at the C2/C3 positions.

Caption: Mechanistic pathway for the Knoevenagel condensation reaction.

Zone 3: Reactivity of the C3-Carbonyl Group

The carbonyl group at C3 behaves as a typical ketone and is a prime site for a multitude of transformations common in synthetic and medicinal chemistry. These reactions allow for the introduction of diverse functional groups, making this compound a valuable scaffold for building molecular libraries.

Key Transformations and Applications

-

Reduction: The carbonyl can be selectively reduced to a hydroxyl group using mild reducing agents like sodium borohydride (NaBH₄), yielding 5-chloro-2,3-dihydrobenzofuran-3-ol. This introduces a chiral center and a site for further functionalization (e.g., ether or ester formation).

-

Oxime/Hydrazone Formation: Reaction with hydroxylamine or hydrazine derivatives provides access to oximes and hydrazones, respectively. These derivatives are often used to alter the parent molecule's polarity, stability, and biological activity.

-

Grignard/Organolithium Addition: Nucleophilic addition of organometallic reagents allows for the installation of alkyl or aryl groups at the C3 position, forming tertiary alcohols.

Experimental Protocol: Reduction to an Alcohol

This protocol provides a reliable method for the reduction of the C3-carbonyl to a secondary alcohol using sodium borohydride.

Objective: To synthesize 5-chloro-2,3-dihydrobenzofuran-3-ol.

Table 3: Reagents and Materials for Carbonyl Reduction

| Reagent/Material | Formula | M.W. ( g/mol ) | Quantity | Role |

| This compound | C₈H₅ClO₂ | 168.58 | 1.0 mmol (168.6 mg) | Starting Material |

| Sodium Borohydride | NaBH₄ | 37.83 | 1.5 mmol (56.7 mg) | Reducing Agent |

| Methanol | CH₃OH | 32.04 | 20 mL | Solvent |

| Erlenmeyer flask (50 mL) | - | - | 1 | Reaction Vessel |

| Ice Bath | - | - | 1 | Temperature Control |

| 1 M Hydrochloric Acid | HCl | 36.46 | As needed | Quenching |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | 3 x 15 mL | Extraction Solvent |

Step-by-Step Methodology:

-

Preparation: Dissolve this compound (168.6 mg, 1.0 mmol) in 20 mL of methanol in a 50 mL Erlenmeyer flask.

-

Cooling: Place the flask in an ice bath and stir for 10-15 minutes to cool the solution to 0°C.

-

Reagent Addition: While stirring at 0°C, add sodium borohydride (56.7 mg, 1.5 mmol) slowly in small portions.

-

Reaction: Continue stirring the reaction at 0°C for 30 minutes, then remove the ice bath and stir for an additional 1 hour at room temperature.

-

Quenching: Cool the mixture back to 0°C and slowly add 1 M HCl dropwise to quench the excess NaBH₄ and neutralize the solution (monitor with pH paper).

-

Solvent Removal: Remove the methanol under reduced pressure.

-

Extraction: Add 20 mL of water to the residue and extract the product with ethyl acetate (3 x 15 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude alcohol.

-

Purification: If necessary, purify the product via flash chromatography (silica gel, hexane/ethyl acetate).

Causality and Insights: Methanol is a protic solvent that is compatible with NaBH₄. The reaction is performed at 0°C initially to control the rate of reduction and improve selectivity. A slight excess of NaBH₄ is used to ensure complete conversion. Acidic workup is critical for destroying any remaining reducing agent and protonating the intermediate alkoxide to form the final alcohol product.

Diagram 3: Derivative Synthesis Pathways from C3-Carbonyl This diagram shows the versatility of the C3-carbonyl as a synthetic handle for creating a family of related compounds.

Caption: Synthetic utility of the C3-carbonyl in this compound.

Conclusion

The reactivity of this compound is a nuanced subject governed by the electronic push-and-pull of its functional groups. While the benzene ring is amenable to controlled electrophilic substitution at the C4 and C6 positions, the furan ring is largely deactivated towards electrophiles. Instead, the true synthetic power of the furan moiety is unlocked through the acidity of the C2 protons, enabling a host of condensation reactions. Finally, the C3-carbonyl group serves as a reliable and versatile handle for introducing molecular diversity through well-established ketone chemistry. A thorough understanding of these three reactive zones allows researchers to strategically and efficiently utilize this compound as a valuable building block in the synthesis of complex molecules for pharmaceutical and materials science applications.

References

- 1. mdpi.com [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Advances (RSC Publishing) DOI:10.1039/C9RA04917G [pubs.rsc.org]

- 5. Page loading... [guidechem.com]

- 6. scbt.com [scbt.com]

- 7. Benzofuran - Wikipedia [en.wikipedia.org]

The Strategic Utility of 5-Chlorobenzofuran-3-one in Contemporary Drug Discovery and Agrochemical Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

5-Chlorobenzofuran-3-one, a halogenated heterocyclic ketone, has emerged as a pivotal structural motif and a versatile synthetic intermediate in the fields of medicinal chemistry and agrochemical science. Its intrinsic reactivity, characterized by a strategically positioned chloro substituent and a modifiable carbonyl group, provides a robust platform for the generation of diverse molecular libraries with a wide spectrum of biological activities. This guide elucidates the core chemical principles of this compound, explores its application in the synthesis of high-value bioactive molecules, and provides detailed, field-proven experimental protocols. We will delve into the causality behind synthetic strategies, offering insights into how the unique electronic and steric properties of this scaffold can be leveraged to achieve desired therapeutic and agrochemical outcomes. Particular emphasis will be placed on its role in the development of novel anticancer, antimicrobial, and kinase-inhibiting agents.

Foundational Profile of this compound

This compound, also known as 5-chloro-1-benzofuran-3(2H)-one, is a pale yellow to orange solid organic compound.[1] Its core structure consists of a benzene ring fused to a furanone ring, with a chlorine atom at the 5-position. This seemingly simple molecule is endowed with a rich chemical reactivity that makes it a valuable starting material for organic synthesis.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its effective handling, reaction design, and purification.

| Property | Value | Reference |

| CAS Number | 3261-05-0 | [1] |

| Molecular Formula | C₈H₅ClO₂ | [1] |

| Molecular Weight | 168.58 g/mol | [1] |

| Appearance | Pale yellow to orange solid | [1] |

| Melting Point | 117 °C | [2] |

| Boiling Point | 304.3 °C at 760 mmHg | [2] |

| Purity | ≥ 96% (typical) | [3] |

| Solubility | Sparingly soluble in water | [4] |

Safety and Handling

As with any laboratory chemical, proper safety precautions are paramount when handling this compound.

| Hazard Statement | Description |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes. In case of accidental exposure, follow standard first-aid procedures and consult the Safety Data Sheet (SDS) for detailed information.

The Synthetic Versatility of the this compound Scaffold

The research value of this compound lies in its potential to serve as a scaffold for the synthesis of more complex molecules. The chlorine atom and the carbonyl group are key functional handles that allow for a variety of chemical transformations.

References

- 1. researchgate.net [researchgate.net]

- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 3. Synthesis and in vitro antimycobacterial activity of 3-substituted 5-hydroxy-5-trifluoro[chloro]methyl-4,5-dihydro-1H-1-(isonicotinoyl) pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

The Enduring Scaffold: A Technical Guide to the Discovery, Synthesis, and Application of Benzofuranones

Abstract

The benzofuranone core, a deceptively simple heterocyclic scaffold, has captivated chemists and pharmacologists for over a century. From its early discovery as a synthetic curiosity to its current status as a privileged structure in medicinal chemistry, the journey of the benzofuranone is a testament to the power of fundamental research in driving therapeutic innovation. This in-depth technical guide provides a comprehensive overview of the history, synthetic evolution, and diverse biological activities of benzofuranone compounds. We will delve into the seminal discoveries that first brought this scaffold to light, explore the myriad of classical and contemporary synthetic strategies for its construction, and illuminate the intricate signaling pathways through which benzofuranone derivatives exert their potent anticancer, antifungal, antiviral, and antioxidant effects. This guide is intended for researchers, scientists, and drug development professionals seeking a deep, practical understanding of this versatile and enduring class of compounds.

A Historical Perspective: From Distillation to Natural Discovery

The story of the benzofuranone begins not in the vibrant hues of a natural extract, but in the rudimentary glassware of 19th-century organic chemistry. In a landmark 1884 experiment, Adolf von Baeyer and Paul Fritsch first synthesized benzofuran-2(3H)-one , also known as 2-coumaranone, through the simple distillation of (2-hydroxyphenyl)acetic acid.[1] This foundational discovery laid the groundwork for the exploration of this new class of heterocyclic compounds.